molecular formula C10H21ClN2O2 B2409297 Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride CAS No. 2416236-73-0

Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride

Cat. No. B2409297
M. Wt: 236.74
InChI Key: WFPKQHOVCRLVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride” is a chemical compound with the CAS Number: 1403767-13-4 . It has a molecular weight of 200.28 . The compound is also known by its IUPAC name, tert-butyl ((1-aminocyclobutyl)methyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10/h4-7,11H2,1-3H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound appears as a white to pale-yellow to yellow-brown liquid or solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Organic Synthesis and Material Science

Synthetic Intermediates : The compound has been utilized as an important intermediate in the synthesis of complex molecules. For example, a carbocyclic analogue of a protected β-d-2-deoxyribosylamine has been identified as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving its utility in synthesizing key components for molecular biology (Ober et al., 2004).

Chemoselective Transformations : Studies have shown that silyl carbamates, including those derived from tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate, can be transformed chemoselectively. This is critical for modifying amino protecting groups and has broad implications for organic synthesis, highlighting the compound's versatility in chemical transformations (Sakaitani & Ohfune, 1990).

Pharmaceutical Research

Metabotropic Glutamate Receptor Agonists : The compound serves as a key intermediate for the preparation of agonists of metabotropic glutamate receptor 5, highlighting its significance in developing treatments for neurological conditions (Sun et al., 2014).

Insecticide and Herbicide Analogues : It has been used to create spirocyclopropanated analogues of insecticides and herbicides, showcasing its role in agricultural chemistry. This application underlines the compound's potential for developing new pest control agents with possibly improved efficacy and safety profiles (Brackmann et al., 2005).

Environmental Remediation : Research into the metabolism of related compounds in mice and insects provides insight into the environmental impact and degradation pathways of carbamate-based chemicals, essential for assessing environmental safety and developing remediation strategies (Douch & Smith, 1971).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10;/h4-7,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEQIRPVYVDATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate hydrochloride

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